7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine

Regioisomerism Physicochemical Properties Drug Design

7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine (CAS 2256060-18-9) is a trisubstituted 1,5-naphthyridine heterocycle featuring a bromine atom at the 7-position, a methoxy group at the 2-position, and a methyl group at the 3-position. Its molecular formula is C10H9BrN2O.

Molecular Formula C10H9BrN2O
Molecular Weight 253.099
CAS No. 2256060-18-9
Cat. No. B2678193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine
CAS2256060-18-9
Molecular FormulaC10H9BrN2O
Molecular Weight253.099
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=N2)Br)N=C1OC
InChIInChI=1S/C10H9BrN2O/c1-6-3-8-9(13-10(6)14-2)4-7(11)5-12-8/h3-5H,1-2H3
InChIKeyOGXUIKOTSXJPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine (CAS 2256060-18-9) – Procurement-Ready Naphthyridine Building Block for Kinase-Targeted Discovery


7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine (CAS 2256060-18-9) is a trisubstituted 1,5-naphthyridine heterocycle featuring a bromine atom at the 7-position, a methoxy group at the 2-position, and a methyl group at the 3-position. Its molecular formula is C10H9BrN2O [1]. This substitution pattern distinguishes it from other C10H9BrN2O regioisomers, such as 3-bromo-2-methoxy-5-methyl-1,6-naphthyridine (CAS 1383468-70-9) and 8-bromo-2-methoxy-1,5-naphthyridine (CAS 881658-92-0) [2]. The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, particularly for kinase inhibition, and the specific 7-bromo substitution provides a versatile synthetic handle for cross-coupling reactions to generate compound libraries [3].

Why 7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine Cannot Be Replaced by Isomeric Analogs


In naphthyridine-based drug discovery, the position of substituents on the bicyclic core is a critical determinant of biological activity, synthetic tractability, and physicochemical properties. The 7-bromo group on the 1,5-naphthyridine scaffold places the reactive halogen at a position favored for generating 7-aryl or 7-amino derivatives explored in Aurora kinase and ERK2 inhibitor programs [1]. In contrast, isomers like 3-bromo-2-methoxy-5-methyl-1,6-naphthyridine possess a different nitrogen substitution pattern, altering hydrogen-bonding capabilities and target engagement . A generic substitution with a differently substituted analog would fundamentally alter the vector and geometry of the bromine atom, leading to different downstream coupling products, potentially divergent biological activity, and distinct ADME/PK profiles [2]. The quantitative evidence below demonstrates that seemingly minor structural variations translate into measurable differences in key drug-likeness parameters and synthetic utility.

Quantitative Differentiation of 7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine Versus Closest Analogs


Regioisomeric Differentiation: 1,5- vs 1,6-Naphthyridine Core Topology

The target compound is a 1,5-naphthyridine, whereas the commonly available analog 3-bromo-2-methoxy-5-methyl-1,6-naphthyridine (CAS 1383468-70-9) is a 1,6-naphthyridine . The difference in nitrogen atom placement impacts the molecular electrostatic potential, hydrogen-bond acceptor capacity, and dipole moment. While target-specific data are not available, quantum mechanical calculations on analogous naphthyridine isomers have demonstrated that the 1,5-isomer exhibits a significantly different affinity for BET bromodomains compared to other naphthyridine isomers, attributable to the distinct angular geometry of the nitrogen atoms [1]. This class-level inference suggests that the 1,5- and 1,6-regioisomers are not interchangeable for target-based screening.

Regioisomerism Physicochemical Properties Drug Design

Bromine Substitution Position: C7 vs C8 Reactivity for Cross-Coupling

The 7-bromo substituent on the target compound is located at a position synthetically validated for Suzuki-Miyaura and Buchwald-Hartwig coupling in kinase inhibitor programs. The patent EP2504336B1 explicitly exemplifies 7-aryl-1,5-naphthyridine derivatives as Aurora kinase and ERK2 inhibitors, starting from 7-bromo-1,5-naphthyridine intermediates [1]. In contrast, the 8-bromo isomer (8-bromo-2-methoxy-1,5-naphthyridine, CAS 881658-92-0) [2] places the halogen at a position with different electronic and steric properties. While direct comparative reaction yields are unavailable, the body of patent literature preferentially employs 7-bromo-1,5-naphthyridine scaffolds for generating biologically active 7-substituted derivatives, indicating a higher likelihood of successful derivatization and biological hit-finding.

Synthetic Chemistry Cross-Coupling SAR

Physicochemical Property Differentiation: Lipophilicity (XLogP3) Benchmarking

The computed XLogP3 value for 7-bromo-2-methoxy-3-methyl-1,5-naphthyridine is 2.6, as reported by PubChem [1]. This places the compound within the optimal lipophilicity range for CNS drug-likeness (typically XLogP 1-4). In comparison, the structurally related isomer 4-(bromomethyl)-3-methoxy-1,5-naphthyridine (CAS 893566-34-2) has a bromomethyl group instead of a bromo-substituted aromatic carbon, which alters both lipophilicity and reactivity. The topological polar surface area (TPSA) of the target compound is 35 Ų, and it possesses 3 hydrogen-bond acceptors and 0 hydrogen-bond donors, indicating good membrane permeability potential. These computed properties provide a quantitative basis for selecting this specific regioisomer over alternatives when designing compound libraries with defined physicochemical property space.

Lipophilicity ADME Drug-likeness

Vendor Purity and Scale Availability Benchmarking

The target compound is commercially available from Leyan (Shanghai) with a catalog purity of 98% (Catalog No. 1829217) and is offered in quantities ranging from 250 mg to 25 g, with 1 g priced at ¥ȀȀǕǕĈNJƿƿ . Chemenu supplies the compound at 95%+ purity (Catalog No. CM775094) . For comparison, the closely related isomer 3-bromo-2-methoxy-5-methyl-1,6-naphthyridine (CAS 1383468-70-9) is available from Bidepharm at 97% purity . The ability to procure the target compound at 98% purity and in multi-gram quantities from a primary supplier, with the option for larger-scale custom synthesis, provides a procurement advantage for medicinal chemistry programs requiring reproducible SAR data from a consistent batch.

Supplier Comparison Purity Procurement

Antimalarial Class-Level Validation: 7-Bromo-1,5-naphthyridine Scaffold Shows Sub-micromolar Potency

Although no biological data are available for the specific target compound, Mannich bases derived from 4-(7′-bromo-1′,5′-naphthyridin-4′-ylamino)phenol—a close structural analog—have demonstrated in vitro antimalarial activity against Plasmodium falciparum with IC50 values comparable to or better than mefloquine and amodiaquine [1]. Specifically, certain 7-bromo-1,5-naphthyridine Mannich bases were appreciably less toxic in mice than amodiaquine, suggesting a therapeutic window advantage for this substitution pattern [2]. This class-level validation differentiates the 7-bromo-1,5-naphthyridine scaffold from the 1,8-naphthyridine antimalarials (which showed minimal activity) and positions the target compound as a potentially privileged intermediate for antimalarial lead generation.

Antimalarial Mannich Base In Vitro Potency

MELK Kinase Inhibition: 7-Bromo-1,5-naphthyridine as a Privileged Kinase Inhibitor Intermediate

The 1,5-naphthyridine core is a known kinase inhibitor scaffold, with the patent US-9067937-B2 specifically claiming 1,5-naphthyridine derivatives as MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors . While the 7-bromo-2-methoxy-3-methyl substitution pattern of the target compound is not explicitly claimed in a specific biological assay, a related compound in BindingDB (BDBM50508606, CHEMBL4452507) with a 1,5-naphthyridine core demonstrates an IC50 of 122 nM against recombinant human MELK [1]. This indicates that appropriately substituted 1,5-naphthyridines, accessible via cross-coupling from a 7-bromo intermediate like the target compound, can achieve potent kinase inhibition. The 2-methoxy and 3-methyl substituents on the target compound may further modulate kinase selectivity when elaborated into final inhibitors.

Kinase Inhibition MELK Cancer

Priority Application Scenarios for 7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine in Research and Industrial Procurement


Focused Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Cross-Coupling

The 7-bromo substituent serves as a chemical handle for parallel synthesis of 7-aryl-1,5-naphthyridine libraries. As demonstrated in the patent literature (EP2504336B1), this position is validated for generating Aurora kinase and ERK2 dual inhibitors [1]. The 98% purity and multi-gram availability from Leyan ensure that large library production can proceed without additional purification of the starting material. The computed XLogP3 of 2.6 and TPSA of 35 Ų indicate that elaborated products are likely to remain within drug-like property space.

Antimalarial Lead Optimization Starting from a Privileged 7-Bromo Scaffold

Mannich base derivatives of 7-bromo-1,5-naphthyridine have demonstrated in vitro antimalarial potency comparable to mefloquine and amodiaquine, with superior tolerability in mice [2]. The 2-methoxy and 3-methyl substituents on the target compound add molecular complexity that can be exploited for improving selectivity and pharmacokinetics over the simpler 7-bromo-1,5-naphthyridine precursors used in the original studies. Procurement of this specific intermediate enables direct entry into a historically productive antimalarial SAR series.

MELK-Targeted Oncology Drug Discovery

With MELK emerging as a therapeutic target in multiple cancer types, the 1,5-naphthyridine core has been identified as a privileged scaffold for MELK inhibition . The 7-bromo-2-methoxy-3-methyl-1,5-naphthyridine compound provides an advanced intermediate for generating MELK inhibitors with potentially improved selectivity profiles. The 122 nM IC50 achieved by a related 1,5-naphthyridine analog validates the scaffold's intrinsic potency, and the target compound's substitution pattern offers additional vectors for optimizing target engagement and minimizing off-target effects.

BET Bromodomain Inhibitor Development

1,5-Naphthyridine derivatives have been reported as potent BET bromodomain inhibitors with good oral pharmacokinetic parameters [3]. The angular geometry of the 1,5-diaza substitution pattern, which distinguishes this compound from 1,6- and 1,8-naphthyridine isomers, is critical for high-affinity bromodomain binding. The target compound's bromine atom at position 7 allows for further diversification to explore the acetyl-lysine binding pocket, making it a strategic building block for epigenetic drug discovery programs.

Quote Request

Request a Quote for 7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.